molecular formula C19H18O B2486258 2-Methoxy-1-(1-phenylethyl)naphthalene CAS No. 133350-15-9

2-Methoxy-1-(1-phenylethyl)naphthalene

Cat. No.: B2486258
CAS No.: 133350-15-9
M. Wt: 262.352
InChI Key: JTWXEEQZVDSHIJ-UHFFFAOYSA-N
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Description

2-Methoxy-1-(1-phenylethyl)naphthalene is an organic compound with the molecular formula C19H18O It is a derivative of naphthalene, characterized by the presence of a methoxy group and a phenylethyl group attached to the naphthalene ring

Scientific Research Applications

2-Methoxy-1-(1-phenylethyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Safety and Hazards

While specific safety data for 2-Methoxy-1-(1-phenylethyl)naphthalene was not found, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-(1-phenylethyl)naphthalene typically involves the alkylation of 2-methoxynaphthalene with 1-phenylethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding naphthoquinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed:

    Oxidation: Naphthoquinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated or nitrated naphthalene derivatives

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(1-phenylethyl)naphthalene involves its interaction with specific molecular targets. The methoxy group and the phenylethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2-Methoxynaphthalene
  • 1-Methoxynaphthalene
  • 2-Phenylethyl naphthalene

Comparison: 2-Methoxy-1-(1-phenylethyl)naphthalene is unique due to the presence of both a methoxy group and a phenylethyl group, which confer distinct chemical and biological properties. Compared to 2-Methoxynaphthalene, it has enhanced hydrophobicity and potential for more diverse chemical reactions. Its structure also allows for more specific interactions with biological targets compared to simpler naphthalene derivatives.

Properties

IUPAC Name

2-methoxy-1-(1-phenylethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O/c1-14(15-8-4-3-5-9-15)19-17-11-7-6-10-16(17)12-13-18(19)20-2/h3-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWXEEQZVDSHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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